Cas no 1805733-97-4 (2-Chloro-5-ethylphenylpropanal)

2-Chloro-5-ethylphenylpropanal is a chlorinated aromatic aldehyde with a molecular structure featuring a chloro substituent at the 2-position and an ethyl group at the 5-position of the phenyl ring, attached to a propanal side chain. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive aldehyde group enables further functionalization, while the chloro and ethyl substituents influence its electronic and steric properties, making it valuable for tailored synthetic applications. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Its precise reactivity profile makes it suitable for use in controlled synthetic pathways.
2-Chloro-5-ethylphenylpropanal structure
1805733-97-4 structure
Product Name:2-Chloro-5-ethylphenylpropanal
CAS No:1805733-97-4
MF:C11H13ClO
MW:196.673322439194
CID:4962036
Update Time:2025-11-02

2-Chloro-5-ethylphenylpropanal Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-ethylphenylpropanal
    • Inchi: 1S/C11H13ClO/c1-3-9-4-5-11(12)10(6-9)8(2)7-13/h4-8H,3H2,1-2H3
    • InChI Key: LXOLINGUUJSDFG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CC)C=C1C(C=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1

2-Chloro-5-ethylphenylpropanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A014004645-250mg
2-Chloro-5-ethylphenylpropanal
1805733-97-4 97%
250mg
504.00 USD 2021-06-22
Alichem
A014004645-500mg
2-Chloro-5-ethylphenylpropanal
1805733-97-4 97%
500mg
847.60 USD 2021-06-22
Alichem
A014004645-1g
2-Chloro-5-ethylphenylpropanal
1805733-97-4 97%
1g
1,519.80 USD 2021-06-22

Additional information on 2-Chloro-5-ethylphenylpropanal

Comprehensive Guide to 2-Chloro-5-ethylphenylpropanal (CAS No. 1805733-97-4): Properties, Applications, and Market Insights

2-Chloro-5-ethylphenylpropanal (CAS No. 1805733-97-4) is an organic compound with significant relevance in various industrial and research applications. This aromatic aldehyde features a chloro and ethyl substitution on the phenyl ring, making it a versatile intermediate in organic synthesis. The compound's unique structural properties contribute to its utility in pharmaceuticals, agrochemicals, and specialty chemicals. Researchers and manufacturers value 2-Chloro-5-ethylphenylpropanal for its reactivity and potential in creating complex molecular architectures.

The chemical formula of 2-Chloro-5-ethylphenylpropanal is C11H13ClO, with a molecular weight of 196.67 g/mol. Its IUPAC name reflects the presence of a chloro group at the 2-position and an ethyl group at the 5-position of the phenyl ring, attached to a propanal chain. The compound typically appears as a colorless to pale yellow liquid at room temperature, with a characteristic aromatic odor. The CAS number 1805733-97-4 serves as a unique identifier for this chemical in global databases and regulatory documentation.

In the pharmaceutical industry, 2-Chloro-5-ethylphenylpropanal serves as a key building block for the synthesis of various drug candidates. Its reactive aldehyde group allows for condensation reactions with amines to form Schiff bases, which are important intermediates in medicinal chemistry. Recent studies have explored its potential in developing novel antimicrobial agents and enzyme inhibitors. The compound's structural features make it particularly valuable in creating molecules with specific biological activities.

The agrochemical sector utilizes 2-Chloro-5-ethylphenylpropanal CAS 1805733-97-4 in the development of new crop protection agents. Its molecular structure can be incorporated into pesticides and herbicides, where the chloro and ethyl substitutions enhance the compounds' binding affinity to target proteins in pests. Researchers are investigating its derivatives as potential eco-friendly alternatives to conventional agrochemicals, addressing the growing demand for sustainable agricultural solutions.

From a synthetic chemistry perspective, 2-Chloro-5-ethylphenylpropanal offers multiple reactive sites for chemical modifications. The aldehyde group can undergo nucleophilic addition reactions, while the aromatic ring allows for electrophilic aromatic substitution. This dual reactivity makes the compound particularly valuable in multi-step synthesis processes. Chemists frequently employ it in the preparation of heterocyclic compounds, which find applications across various industries.

The global market for 2-Chloro-5-ethylphenylpropanal (1805733-97-4) has shown steady growth, driven by increasing demand from the pharmaceutical and agrochemical sectors. Manufacturers are focusing on developing efficient synthetic routes to meet the rising requirements while maintaining high purity standards. Recent market analyses indicate particular interest in Asia-Pacific regions, where chemical innovation and production capabilities are expanding rapidly.

Quality control of 2-Chloro-5-ethylphenylpropanal involves rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Proper storage conditions typically recommend keeping the material in tightly sealed containers under inert atmosphere, protected from light and moisture to maintain stability.

Environmental considerations for CAS 1805733-97-4 include proper waste management and disposal procedures. While not classified as highly hazardous, responsible handling practices are essential to minimize environmental impact. Researchers are increasingly investigating biodegradable derivatives of 2-Chloro-5-ethylphenylpropanal to address sustainability concerns in chemical manufacturing.

Recent scientific literature highlights novel applications of 2-Chloro-5-ethylphenylpropanal in material science. Its incorporation into polymer backbones and functional materials demonstrates the compound's versatility beyond traditional chemical applications. These developments align with current trends in smart materials and nanotechnology, where tailored molecular structures enable advanced material properties.

For researchers working with 1805733-97-4, understanding its spectroscopic characteristics is crucial. The compound shows distinctive peaks in infrared spectroscopy (C=O stretch around 1720 cm-1) and characteristic signals in 1H NMR (aldehyde proton at ~9-10 ppm). These spectral features facilitate identification and purity assessment during synthetic procedures.

The future outlook for 2-Chloro-5-ethylphenylpropanal appears promising, with ongoing research exploring its potential in green chemistry applications. Scientists are developing catalytic processes to produce the compound more efficiently, reducing energy consumption and waste generation. These innovations respond to the chemical industry's growing emphasis on sustainable practices and circular economy principles.

Safety data for 2-Chloro-5-ethylphenylpropanal CAS 1805733-97-4 indicates standard laboratory precautions should be observed during handling. While not extremely hazardous, appropriate personal protective equipment including gloves and eye protection is recommended. The compound's material safety data sheet provides comprehensive guidance for safe storage, handling, and emergency procedures.

In conclusion, 2-Chloro-5-ethylphenylpropanal represents an important chemical building block with diverse applications across multiple industries. Its unique combination of reactive functional groups and aromatic substitution pattern makes it valuable for synthetic chemists and industrial researchers alike. As scientific understanding of this compound grows, new applications continue to emerge, ensuring its ongoing relevance in chemical innovation and industrial processes.

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